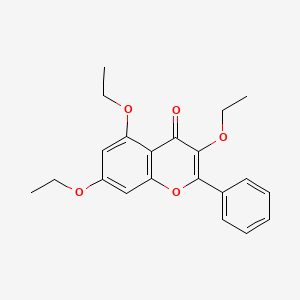

3,5,7-Triethoxyflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

3,5,7-triethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H22O5/c1-4-23-15-12-16(24-5-2)18-17(13-15)26-20(14-10-8-7-9-11-14)21(19(18)22)25-6-3/h7-13H,4-6H2,1-3H3 |

InChI Key |

YMQQPRDUZIXHBJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC |

Canonical SMILES |

CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRS1041; MRS 1041; MRS-1041. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 3,5,7-Triethoxyflavone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5,7-Triethoxyflavone is a synthetic flavonoid derivative that, while not extensively studied, holds significant therapeutic promise based on the well-documented biological activities of its structural analogs, 3,5,7-trihydroxyflavone (galangin) and 3,5,7-trimethoxyflavone. This guide synthesizes the available data on these related compounds to build a predictive framework for the bioactivity of 3,5,7-triethoxyflavone. We will explore its probable anticancer, anti-inflammatory, and neuroprotective mechanisms, underpinned by a discussion of structure-activity relationships within the A-ring substituted flavones. Detailed, field-proven experimental protocols are provided to empower researchers to systematically investigate these predicted activities. This document serves as a foundational resource for initiating research and development programs centered on this promising, yet under-explored, molecule.

Introduction: The Rationale for Investigating 3,5,7-Triethoxyflavone

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological effects.[1] The core flavone structure, consisting of two phenyl rings (A and B) and a heterocyclic C ring, is a privileged scaffold in medicinal chemistry. Substitutions on these rings profoundly influence the biological activity. While many naturally occurring flavonoids are hydroxylated, synthetic modifications, such as O-alkylation, can enhance their therapeutic potential.

O-methylation, for instance, has been shown to increase metabolic stability and bioavailability, leading to more potent biological effects compared to the parent hydroxylated compounds.[2][3] It is hypothesized that ethoxylation, the substitution with an ethoxy group (-OCH₂CH₃), at the 3, 5, and 7 positions of the flavone backbone will confer similar, if not enhanced, advantages. The increased lipophilicity of the tri-ethoxylated derivative is predicted to improve cell membrane permeability and oral bioavailability, making 3,5,7-triethoxyflavone a compelling candidate for drug development.

This guide will extrapolate the potential biological activities of 3,5,7-triethoxyflavone from its more studied trihydroxy and trimethoxy counterparts, focusing on three key areas of therapeutic interest: oncology, inflammation, and neuroprotection.

Predicted Biological Activities and Underlying Mechanisms

Based on the activities of its close structural analogs, 3,5,7-triethoxyflavone is predicted to exhibit significant anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

The anticancer potential of flavonoids is well-established, with many exerting their effects through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

-

Induction of Apoptosis: 3,5,7-trihydroxyflavone has been shown to induce apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS).[1] It is plausible that 3,5,7-triethoxyflavone could trigger the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.

-

Cell Cycle Arrest: Flavonoids can interfere with the cell cycle machinery, preventing cancer cell proliferation. It is anticipated that 3,5,7-triethoxyflavone may induce cell cycle arrest at the G2/M phase, a common mechanism for methoxylated flavones.

-

Anti-Angiogenic Effects: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. The related compound, tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), has demonstrated potent anti-angiogenic activity by suppressing VEGF-induced signaling in endothelial cells.[4] 3,5,7-triethoxyflavone may share this ability to inhibit key signaling pathways involved in angiogenesis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Flavonoids are known to modulate inflammatory pathways.

-

Inhibition of Pro-inflammatory Mediators: 3,5,7-trihydroxyflavone is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[5] The trimethoxy analog has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways.[6] It is therefore highly probable that 3,5,7-triethoxyflavone will exhibit potent anti-inflammatory effects by attenuating the production of these key inflammatory mediators.

Neuroprotective Activity

Oxidative stress and inflammation are central to the pathophysiology of neurodegenerative diseases.

-

Antioxidant and Radical Scavenging Activity: While direct data is unavailable, flavonoids are generally excellent antioxidants. The neuroprotective effects of many flavonoids stem from their ability to scavenge free radicals and reduce oxidative stress in neuronal cells.[7]

-

Modulation of Neuro-inflammatory Pathways: By inhibiting the production of pro-inflammatory cytokines in the central nervous system, 3,5,7-triethoxyflavone could protect neurons from inflammatory damage. The neuroprotective effects of 3,5,6,7,8,3',4'-heptamethoxyflavone have been linked to its anti-inflammatory and BDNF-inducing properties.[8]

Synthetic Approach to 3,5,7-Triethoxyflavone

Proposed Synthetic Pathway

The synthesis would commence with the tri-O-ethylation of a suitable starting material, such as 2,4,6-trihydroxyacetophenone, followed by a series of reactions to construct the flavone core.

Caption: Proposed synthetic workflow for 3,5,7-Triethoxyflavone.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 3,5,7-triethoxyflavone, a series of in vitro assays are recommended.

Assessment of Anticancer Activity

This assay determines the cytotoxic effect of 3,5,7-triethoxyflavone on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 3,5,7-triethoxyflavone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

This protocol is to detect key protein markers of apoptosis.

Protocol:

-

Cell Lysis: Treat cancer cells with 3,5,7-triethoxyflavone at its IC₅₀ concentration for 24 hours. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: Experimental workflow for apoptosis detection via Western Blot.

Assessment of Anti-inflammatory Activity

This assay measures the inhibition of NO production in LPS-stimulated macrophages.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of 3,5,7-triethoxyflavone for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

This protocol quantifies the levels of key pro-inflammatory cytokines.

Protocol:

-

Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with 3,5,7-triethoxyflavone.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Data Presentation: Predictive Quantitative Insights

While direct experimental data for 3,5,7-triethoxyflavone is lacking, the following table provides a comparative overview of the reported activities of its analogs to guide initial experimental design.

| Compound | Biological Activity | Cell Line/Model | IC₅₀/Effective Concentration | Reference |

| 3,5,7-Trihydroxyflavone | Anticancer | PC-3 (Prostate) | IC₅₀: 64.30 µM (MTT) | [1] |

| 3,5,7-Trihydroxyflavone | Anti-inflammatory | In vitro | Dual inhibitor of COX-1/COX-2 | [5] |

| 3,5,7-Trimethoxyflavone | Anti-inflammatory | Human Dermal Fibroblasts | Suppressed TNF-α induced MMP-1 secretion at 50 & 100 µM | [9] |

| 5,7,4'-Trimethoxyflavone | Anticancer | SCC-9 (Oral) | IC₅₀: 5 µM | [3] |

Conclusion and Future Directions

3,5,7-Triethoxyflavone represents a promising yet underexplored area of flavonoid research. The structural analogy to well-characterized trihydroxy and trimethoxy flavones strongly suggests a therapeutic potential spanning anticancer, anti-inflammatory, and neuroprotective applications. The enhanced lipophilicity conferred by the ethoxy groups may translate to improved bioavailability and potency.

The immediate path forward requires the chemical synthesis of 3,5,7-triethoxyflavone to enable rigorous biological evaluation. The experimental protocols detailed in this guide provide a robust framework for these initial investigations. Subsequent research should focus on in vivo studies to assess the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models. The exploration of 3,5,7-triethoxyflavone and its derivatives could unveil a new class of potent therapeutic agents.

References

-

3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth. PubMed. Available from: [Link]

-

Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. PubMed. Available from: [Link]

-

Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. PMC - NIH. Available from: [Link]

-

3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. PubMed. Available from: [Link]

-

Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. White Rose eTheses Online. Available from: [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. Available from: [Link]

-

Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. Available from: [Link]

-

Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. ResearchGate. Available from: [Link]

-

3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species. PubMed. Available from: [Link]

-

In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4. PMC. Available from: [Link]

-

Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. PMC - NIH. Available from: [Link]

- Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone. Google Patents.

-

Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. MDPI. Available from: [Link]

-

Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. Available from: [Link]

-

In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. PMC - NIH. Available from: [Link]

-

5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties. PubMed. Available from: [Link]

-

Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. Available from: [Link]

-

3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. PMC - PubMed Central. Available from: [Link]

-

Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers. ResearchGate. Available from: [Link]

-

Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. PubMed Central. Available from: [Link]

-

In vitro investigation of fluorescence response of flavonoids after... ResearchGate. Available from: [Link]

-

Electrochemistry of Flavonoids: A Comprehensive Review. MDPI. Available from: [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. Available from: [Link]

-

Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro. PubMed. Available from: [Link]

-

Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PMC. Available from: [Link]

-

Toxicity of flavone and its hydroxylated derivatives: a Study in silico, in vitro and in vivo. Semantic Scholar. Available from: [Link]

-

Flavonoids as antioxidants evaluated by in vitro and in situ liver chemiluminescence. PubMed. Available from: [Link]

-

Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. PMC - NIH. Available from: [Link]

-

Synthesis of 5,7,4'-trihydroxy-6-C- prenylflavone. Indian Journal of Chemistry. Available from: [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]

-

Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Semantic Scholar. Available from: [Link]

Sources

- 1. 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Potential of 3,5,7-Triethoxyflavone: A Predictive Analysis of Molecular Targets and Validation Strategies

An In-depth Technical Guide for Researchers

Abstract

Flavonoids represent a vast and promising class of natural compounds with a diverse range of biological activities.[1] Within this class, alkoxylated flavones, particularly those with methoxy and ethoxy groups, have garnered significant attention due to their enhanced metabolic stability and improved bioavailability over their hydroxylated counterparts.[2][3] This makes them attractive candidates for drug discovery and development. This technical guide focuses on 3,5,7-Triethoxyflavone, a synthetic flavone whose therapeutic potential remains largely unexplored in the scientific literature. In the absence of direct experimental data, this document provides a predictive analysis of its likely therapeutic targets, drawing upon structure-activity relationships established by closely related analogs, primarily 3,5,7-trimethoxyflavone and 3,5,7-trihydroxyflavone (galangin). We hypothesize that 3,5,7-Triethoxyflavone holds potential in oncology, anti-inflammatory applications, and neuroprotection. This guide outlines these potential mechanisms of action, proposes key molecular targets, and provides detailed, field-proven experimental workflows for the validation of these hypotheses. Our objective is to furnish researchers and drug development professionals with a foundational framework to accelerate the investigation of this promising, understudied compound.

Introduction to 3,5,7-Triethoxyflavone: A Profile

3,5,7-Triethoxyflavone belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. The key feature of this molecule is the presence of three ethoxy (-O-CH₂CH₃) groups at the 5, 6, and 7 positions of the A-ring. This ethoxylation is predicted to increase the lipophilicity of the molecule compared to its methoxy and hydroxy analogs, which may significantly influence its membrane permeability, target engagement, and overall pharmacokinetic profile.

While specific synthesis routes for 3,5,7-Triethoxyflavone are not widely published, established methods for flavonoid synthesis, such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement, are highly applicable.[3][4] These syntheses would likely commence from phloroglucinol, with subsequent acylation and cyclization steps using reagents that introduce the ethoxy-substituted benzoyl moiety.[4] The increased metabolic stability of methoxy- and, by extension, ethoxy-flavones suggests they may be more viable as therapeutic agents than their corresponding hydroxyflavones, which are often rapidly metabolized.[5]

Predicted Therapeutic Arenas and Potential Molecular Targets

Based on the extensive research conducted on structurally analogous flavones, we can extrapolate several high-potential therapeutic areas and molecular targets for 3,5,7-Triethoxyflavone.

Oncology

The anticancer activity of flavonoids is well-documented.[6] Specifically, 3,5,7-substituted flavones have demonstrated potent antiproliferative effects across various cancer cell lines.[2][7]

Predicted Mechanisms and Targets:

-

Induction of Apoptosis: The structurally similar 3,5,7-trihydroxyflavone has been shown to induce apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[6][7] This suggests that 3,5,7-Triethoxyflavone may target key proteins in the intrinsic and extrinsic apoptotic pathways, such as the Bcl-2 family proteins (Bax, Bcl-2) and caspases (Caspase-3, -7, -9).

-

Cell Cycle Arrest: Methoxyflavones are known to mediate their anticancer effects by inducing cell cycle arrest.[2] Potential targets include cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which govern cell cycle progression.

-

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. The natural compound 5,7,8-trimethoxyflavone has been shown to mitigate radiation-induced lung injury by suppressing the PI3K/Akt pathway.[8] It is plausible that 3,5,7-Triethoxyflavone could similarly inhibit the phosphorylation and activation of key components of this pathway, such as Akt and mTOR.

Anti-Inflammatory Activity

Inflammation is a key pathological component of numerous diseases.[9] Many polymethoxylated flavones (PMFs) have demonstrated significant anti-inflammatory properties.[9][10][11]

Predicted Mechanisms and Targets:

-

Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. The flavonoid 5,6,3′,5′-tetramethoxy 7,4′-hydroxyflavone has been shown to suppress NF-κB signaling.[10] We predict that 3,5,7-Triethoxyflavone could inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

-

Downregulation of Pro-Inflammatory Mediators: By inhibiting NF-κB, 3,5,7-Triethoxyflavone would likely suppress the expression of downstream targets such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.[10][12]

Neuroprotection

Oxidative stress and neuroinflammation are deeply implicated in the pathophysiology of neurodegenerative diseases.[13][14] Flavonoids are recognized for their neuroprotective effects.[15][16]

Predicted Mechanisms and Targets:

-

Antioxidant Activity: 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone has been shown to protect astrocytes from oxidative stress by reducing intracellular ROS.[13] The core flavonoid structure is an excellent free radical scavenger, a property likely retained by 3,5,7-Triethoxyflavone.[17][18]

-

Modulation of Neurotrophic Factors: The citrus flavonoid heptamethoxyflavone was found to have neuroprotective effects after brain ischemia by increasing the production of Brain-Derived Neurotrophic Factor (BDNF).[15] BDNF is critical for neuronal survival and plasticity.

-

Inhibition of Microglial Activation: Neuroinflammation involves the activation of microglia, the resident immune cells of the brain. Heptamethoxyflavone was also shown to suppress microglial activation in the hippocampus.[9][15] This suggests a potential role for 3,5,7-Triethoxyflavone in mitigating neuroinflammatory processes.

A Proposed Workflow for Experimental Validation

To transition from prediction to evidence, a structured experimental approach is essential. This workflow is designed to systematically evaluate the therapeutic potential of 3,5,7-Triethoxyflavone.

Phase 1: Foundational In Vitro Screening

The initial step is to determine the compound's fundamental biological activities using established, high-throughput methods.

Protocol 1: MTT Cell Viability & Cytotoxicity Assay

This assay provides a quantitative measure of how the compound affects cell metabolic activity, which is an indicator of cell viability and proliferation.[19][20][21]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5,7-Triethoxyflavone on various human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HCT-116 [colon]).

-

Materials:

-

3,5,7-Triethoxyflavone stock solution (e.g., 10 mM in DMSO).

-

Selected cancer cell lines and appropriate culture medium.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[20]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

Microplate reader (absorbance at 570 nm).

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3,5,7-Triethoxyflavone in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to triplicate wells for each concentration. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Data Presentation: Cytotoxicity Screening Results

| Cell Line | Cancer Type | Predicted IC50 (µM) of 3,5,7-Triethoxyflavone |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| PC-3 | Prostate Adenocarcinoma | To be determined |

| HCT-116 | Colorectal Carcinoma | To be determined |

| RAW 264.7 | Murine Macrophage | To be determined (for viability) |

| SH-SY5Y | Human Neuroblastoma | To be determined (for viability) |

Phase 2: Mechanistic Target Validation

Once initial activity is confirmed, the next phase focuses on elucidating the underlying molecular mechanisms.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a framework for testing the direct inhibitory effect of 3,5,7-Triethoxyflavone on a purified enzyme target, such as COX-1, COX-2, or a specific kinase.[22]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and mode of inhibition (e.g., competitive, non-competitive) of 3,5,7-Triethoxyflavone against a target enzyme.[23][24][25]

-

Materials:

-

Purified target enzyme.

-

Specific substrate for the enzyme.

-

Assay buffer.

-

3,5,7-Triethoxyflavone and a known inhibitor (positive control).

-

96-well assay plate (UV-transparent if necessary).

-

Microplate reader capable of kinetic or endpoint measurements.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of 3,5,7-Triethoxyflavone, and the purified enzyme. Include controls with no inhibitor and with the positive control inhibitor.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Measure the rate of product formation over time (kinetic assay) or the total product formed after a fixed time (endpoint assay) using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.

-

IC50 Determination: Plot the enzyme activity (reaction rate) against the log of the inhibitor concentration and fit the data to determine the IC50 value.

-

Kinetic Analysis (Optional): To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[22]

-

Further Mechanistic Studies:

-

Western Blotting: To confirm the modulation of signaling pathways, treat cells with 3,5,7-Triethoxyflavone and probe for total and phosphorylated levels of key proteins like Akt, IκBα, and p65 NF-κB.

-

Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify apoptosis and analyze the cell cycle distribution of treated cells to identify specific arrest points.

Conclusion and Future Directions

While 3,5,7-Triethoxyflavone is an understudied molecule, a robust body of evidence from its structural analogs strongly suggests its potential as a multi-target therapeutic agent. The primary predicted therapeutic areas—oncology, inflammation, and neuroprotection—are underpinned by plausible molecular mechanisms, including the induction of apoptosis, inhibition of the PI3K/Akt and NF-κB signaling pathways, and attenuation of oxidative stress. The ethoxy modifications that define this compound may confer advantageous pharmacokinetic properties, making it a particularly compelling candidate for further development.

The causality behind the proposed experimental choices is rooted in a tiered, logical progression from broad screening to specific mechanism-of-action studies. The initial cytotoxicity and anti-inflammatory screens serve as a cost-effective method to validate the primary hypotheses. Positive results from this phase would justify the resource-intensive mechanistic studies, such as Western blotting and enzyme kinetics, to confirm target engagement and elucidate the precise molecular interactions. This self-validating system ensures that research efforts are focused and built upon a solid foundation of empirical data. The protocols and workflows detailed in this guide provide a comprehensive and actionable roadmap for the scientific community to systematically investigate and unlock the full therapeutic potential of 3,5,7-Triethoxyflavone.

References

- Benchchem. (n.d.). Application Notes and Protocols for 3,5,7-Trimethoxyflavone in Cancer Research. BenchChem.

- ResearchGate. (n.d.). 3,5,7-trihydroxyflavone restricts the proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour formation in mice. ResearchGate.

- ResearchGate. (n.d.). Tetramethoxy Hydroxyflavone p7F Downregulates Inflammatory Mediators via the Inhibition of Nuclear Factor κB. Request PDF.

- Benchchem. (n.d.). Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide. BenchChem.

- MedChemExpress. (n.d.). 3,5,7,3′,4′-Pentamethoxyflavone | Ca2+ Channel Inhibitor. MedChemExpress.

- Unknown Source. (n.d.). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer.

- Seixas, R. S. G. R., Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2008). Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. Australian Journal of Chemistry, 61(9), 718-724.

- Nakajima, A., et al. (2015). 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus. Molecules, 20(4), 6846-6855.

- Raina, R., et al. (2020). 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth. Journal of Cellular and Molecular Medicine, 24(18), 10649-10662.

- MedChemExpress. (n.d.). 3',4',5',5,7-Pentamethoxyflavone | Nrf2 Inhibitor. MedChemExpress.

- Unknown Source. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed.

- Nakajima, A., et al. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model.

- Manaharan, T., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Journal of Biomedical Science, 24(1), 53.

- Elmann, A., et al. (2014). 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species.

- Unknown Source. (n.d.). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed.

- Singh, V., & Shri, R. (2024). 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties. Food and Chemical Toxicology, 189, 114747.

- Kim, J. M., et al. (2010). 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. Clinical & Experimental Immunology, 162(3), 518-526.

- MedChemExpress. (n.d.). 5,7,3',4'-Tetramethoxyflavone | Parasite Inhibitor. MedChemExpress.

- Cayman Chemical. (n.d.). 7,3',4'-Trihydroxyflavone. Cayman Chemical.

- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Scognamiglio, M., et al. (2013). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. Molecules, 18(10), 12066-12080.

- ResearchGate. (n.d.). In Vitro Production of Flavonoids. ResearchGate.

- Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Chemistry LibreTexts.

- Abcam. (n.d.). Cell viability assays. Abcam.

- Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404-8411.

- ResearchGate. (n.d.). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate.

- ResearchGate. (n.d.). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.

- Shafir, M., et al. (2015). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling.

- ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.

- MDPI. (n.d.). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. MDPI.

- The Biochemist. (2021). Steady-state enzyme kinetics. Portland Press.

- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.

- Google Patents. (n.d.). Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone. Google Patents.

- Semantic Scholar. (n.d.). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar.

- Gong, Y., et al. (2026).

- CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

- ResearchGate. (n.d.). Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures [mdpi.com]

- 19. atcc.org [atcc.org]

- 20. broadpharm.com [broadpharm.com]

- 21. clyte.tech [clyte.tech]

- 22. portlandpress.com [portlandpress.com]

- 23. Khan Academy [khanacademy.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Mechanism of Action of 3,5,7-Triethoxyflavone: A Predictive and Methodological Framework

Foreword: Charting a Course for Novel Flavonoid Research

To the researchers, scientists, and drug development professionals delving into the vast and promising landscape of flavonoids, this guide serves as a technical and methodological blueprint for elucidating the mechanism of action of 3,5,7-Triethoxyflavone. While direct literature on this specific ethoxylated flavonoid is nascent, a wealth of data on its structural analogs, particularly 3,5,7-trihydroxyflavone and 3,5,7-trimethoxyflavone, provides a robust foundation for predictive pharmacology. This document is structured not as a rigid protocol, but as a dynamic guide to empower your research. We will synthesize established knowledge of related compounds to hypothesize the core mechanisms of 3,5,7-Triethoxyflavone and provide detailed, field-proven experimental workflows for their validation. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to build a comprehensive and trustworthy pharmacological profile.

Introduction to 3,5,7-Triethoxyflavone: A Rationale for Investigation

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] The substitution pattern on the core flavone scaffold is a critical determinant of their therapeutic potential. While hydroxylated and methoxylated flavones have been extensively studied, ethoxylated derivatives such as 3,5,7-Triethoxyflavone represent a frontier in flavonoid research. The presence of ethoxy groups, as opposed to the more common hydroxyl or methoxy moieties, may significantly alter the compound's lipophilicity, membrane permeability, metabolic stability, and ultimately, its bioactivity. This unique structural feature warrants a thorough investigation into its mechanism of action.

Based on the well-documented activities of its close structural analogs, we can formulate a primary hypothesis: 3,5,7-Triethoxyflavone is likely to exhibit significant anti-inflammatory and anti-cancer properties, mediated through the modulation of key inflammatory enzymes and cellular signaling pathways that govern cell proliferation and apoptosis. This guide will provide the experimental framework to rigorously test this hypothesis.

Synthesis of 3,5,7-Triethoxyflavone: A Note on Chemical Access

Access to a pure and well-characterized sample of 3,5,7-Triethoxyflavone is the prerequisite for any mechanistic study. While a detailed synthesis protocol is beyond the scope of this guide, established methods for flavone synthesis can be adapted. The Allan-Robinson reaction and the Baker-Venkataraman rearrangement are two classical and reliable methods for constructing the flavone core, typically starting from a substituted 2-hydroxyacetophenone.[4] For 3,5,7-Triethoxyflavone, the synthesis would likely involve the protection of hydroxyl groups on a phloroglucinol derivative, followed by acylation, cyclization, and subsequent ethoxylation of the hydroxylated flavone precursor. Alternatively, a direct synthesis using ethoxylated starting materials could be explored.

Predicted Mechanisms of Action & Experimental Validation

This section forms the core of our technical guide, presenting the predicted mechanisms of action for 3,5,7-Triethoxyflavone and the detailed experimental protocols to validate these predictions.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Causality Behind Experimental Choice: The structural analog, 3,5,7-trihydroxyflavone, is a known dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[5] This provides a strong rationale to investigate whether 3,5,7-Triethoxyflavone retains this inhibitory activity. We will focus on COX-2, the inducible isoform predominantly involved in inflammatory processes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[6]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, with the fluorescence intensity being proportional to the amount of PGG2 formed. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 3,5,7-Triethoxyflavone in DMSO.

-

Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.

-

Prepare a 10X working solution of the test compound by diluting the stock in COX Assay Buffer.

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the 10X test compound solution to the sample wells.

-

Add 10 µL of DMSO to the "Enzyme Control" wells.

-

Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the "Inhibitor Control" wells.

-

Add 80 µL of the reaction mixture to all wells.

-

Initiate the reaction by adding 10 µL of reconstituted COX-2 enzyme to all wells except the "No Enzyme Control".

-

Incubate the plate for 10 minutes at 37°C, protected from light.

-

Start the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Immediately begin reading the fluorescence intensity (Excitation/Emission = 535/587 nm) every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of 3,5,7-Triethoxyflavone.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

-

Data Presentation: Quantitative Analysis of COX-2 Inhibition

| Compound | IC50 (µM) for COX-2 Inhibition |

| 3,5,7-Triethoxyflavone | To be determined |

| Celecoxib (Control) | Known value |

Experimental Workflow: COX-2 Inhibition Assay

Caption: Hypothesized pathway from 3,5,7-Triethoxyflavone to apoptosis.

Modulation of Cellular Signaling Pathways: The MAPK Cascade

Causality Behind Experimental Choice: Many flavonoids exert their cellular effects by modulating key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a central regulator of cell proliferation, differentiation, and stress responses and is often dysregulated in cancer. [7]Investigating the effect of 3,5,7-Triethoxyflavone on the phosphorylation status of key MAPK proteins will provide insight into its upstream signaling effects.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Proteins

This protocol outlines the steps for detecting changes in the phosphorylation of ERK, JNK, and p38. [8][9][10][11][12] Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to both the total and phosphorylated forms of a protein, we can determine if a treatment alters the protein's activation state.

Step-by-Step Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with 3,5,7-Triethoxyflavone for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-p38, phospho-ERK, phospho-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane of the first set of antibodies using a stripping buffer.

-

Re-probe the membrane with primary antibodies for the total forms of the respective MAPK proteins and for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

-

Signaling Pathway Visualization: Hypothesized MAPK Modulation

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion: A Forward-Looking Perspective

This technical guide provides a comprehensive, hypothesis-driven framework for the initial mechanistic investigation of 3,5,7-Triethoxyflavone. By leveraging the knowledge from its structural analogs and employing robust, validated experimental protocols, researchers can systematically explore its anti-inflammatory and anticancer potential. The findings from these studies will not only elucidate the specific mechanisms of this novel flavonoid but also contribute to the broader understanding of structure-activity relationships within the flavonoid class, paving the way for the development of new therapeutic agents.

References

-

J. of Biochemical and Molecular Toxicology. (2023). 3,5,7-trihydroxyflavone restricts the proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour formation in mice. [Link]

-

PubMed. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. [Link]

-

ResearchGate. (2008). (PDF) Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. [Link]

-

PMC. (2018). Flavonoids in Cancer and Apoptosis. [Link]

-

ResearchGate. (2023). 3,5,7-trihydroxyflavone restricts the proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour formation in mice. [Link]

-

PMC. (2017). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. [Link]

-

NIH. (2014). 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins. [Link]

-

ResearchGate. (2025). (PDF) Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. [Link]

-

ResearchGate. (2020). Tetramethoxy Hydroxyflavone p7F Downregulates Inflammatory Mediators via the Inhibition of Nuclear Factor κB | Request PDF. [Link]

-

PubMed. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. [Link]

-

PMC. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. [Link]

-

PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

-

ROS Assay Kit Protocol. (n.d.). ROS Assay Kit Protocol. [Link]

-

ResearchGate. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. [Link]

- Google Patents. (n.d.). Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.

-

ResearchGate. (2016). Western blot analysis of proteins in the mitogen-activated protein.... [Link]

-

Bio-protocol. (2013). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]

-

PMC. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. [Link]

-

ResearchGate. (2020). What is the exact protocol of ROS measurement using DCFDA?. [Link]

-

MDPI. (2022). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

MDPI. (2023). In Vitro Evaluation of Antioxidant and Cytokine-Modulating Activity of Tormentil Rhizome Extract and Its Microbial Metabolites in Human Immune Cells. [Link]

-

Semantic Scholar. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. [Link]

-

PMC. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

-

PMC. (2002). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

-

PMC. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. (2025). The Mechanisms Behind the Biological Activity of Flavonoids. [Link]

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3,5,7-Triethoxyflavone Interactions: A Technical Guide

Abstract

Flavonoids represent a diverse and promising class of natural products with a wide array of pharmacological activities.[1][2] 3,5,7-Triethoxyflavone, a synthetic derivative of the flavone backbone, offers a unique scaffold for exploring structure-activity relationships, yet its specific biological targets and interaction dynamics remain largely uncharacterized. This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of 3,5,7-Triethoxyflavone. We delineate a robust, field-proven workflow that integrates ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By explaining the causality behind each methodological choice and incorporating self-validating steps, this document serves as an authoritative guide for researchers, scientists, and drug development professionals seeking to elucidate the molecular mechanisms of this and other related flavonoid compounds.

Introduction: The Rationale for Modeling 3,5,7-Triethoxyflavone

Flavonoids, including polymethoxyflavones, are recognized for their potential therapeutic properties, spanning anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][3] The specific substitution pattern of methoxy or ethoxy groups on the flavone core can significantly influence metabolic stability, bioavailability, and target specificity.[4] While the related compound 3,5,7-trimethoxyflavone has been shown to modulate key signaling pathways, such as inhibiting TNF-α-induced matrix metalloproteinase-1 (MMP-1) expression, the biological profile of 3,5,7-triethoxyflavone is less understood.[3][4][5]

In silico modeling provides a powerful, resource-efficient paradigm to bridge this knowledge gap. By simulating the interactions between 3,5,7-triethoxyflavone and potential protein targets at an atomic level, we can:

-

Generate Hypotheses: Predict binding affinities and modes to identify high-probability biological targets.

-

Elucidate Mechanisms: Understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding and activity.[6]

-

Prioritize Resources: Guide experimental efforts by focusing on the most promising compound-target pairs.

-

Optimize Lead Compounds: Inform synthetic chemistry efforts to improve potency and drug-like properties.

This guide will use Matrix Metalloproteinase-1 (MMP-1) as a representative target, based on the known activity of the structurally similar 3,5,7-trimethoxyflavone, to illustrate the complete modeling workflow.[3][4][5]

The Integrated In Silico Workflow

A successful computational study is not a series of disconnected experiments but a logical, flowing pipeline where the output of one stage informs the input of the next. Our workflow is designed to systematically refine our understanding of the compound's behavior, from its intrinsic properties to its dynamic interactions within a biological system.

Part I: Ligand & Target Preparation

The quality of any simulation is dictated by the quality of its starting structures. This preparatory phase is the most critical for ensuring a chemically and biologically relevant study.

3.1. Ligand Preparation: Defining 3,5,7-Triethoxyflavone

The first step is to obtain an accurate 3D representation of the ligand. This involves generating the structure from its chemical identifier and then optimizing its geometry and charge distribution.

Protocol 1: Ligand Structure Generation & Optimization

-

Obtain SMILES String: Acquire the Simplified Molecular Input Line Entry System (SMILES) string for 3,5,7-Triethoxyflavone: CCOC1=C(C=C(C(=O)C2=C(OC)C=C(OC)C=C2OC)O1)OC.

-

Generate 3D Coordinates: Use a tool like Open Babel or the builder in Maestro (Schrödinger) to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: This is a crucial step to relieve any steric strain from the initial 3D conversion and find a low-energy conformation.

-

Causality: A non-minimized structure may have unnatural bond lengths or angles, leading to inaccurate docking scores and simulation artifacts.

-

Method: Employ a molecular mechanics force field (e.g., OPLS4 or MMFF94) and a suitable algorithm (e.g., steepest descent followed by conjugate gradient) until a convergence criterion is met (e.g., RMSD < 0.01 Å).

-

-

Generate Ionization/Tautomeric States: For a given physiological pH (typically 7.4), determine the most probable protonation state of the molecule.

-

Causality: The protonation state directly affects the molecule's charge and its ability to form hydrogen bonds, which are primary drivers of protein-ligand recognition.

-

Tool: Use a tool like LigPrep (Schrödinger) or Marvin (ChemAxon) to enumerate possible states. For 3,5,7-Triethoxyflavone, which lacks readily ionizable groups, this step primarily serves as a confirmation.

-

-

Final Output: Save the prepared ligand structure in a suitable format (e.g., .sdf or .mol2) that retains 3D coordinates, bond orders, and partial charges.

3.2. Target Preparation: Curating the Protein Structure

Experimental protein structures from the Protein Data Bank (PDB) are often incomplete and require careful preparation to be simulation-ready.[7][8] We will use the crystal structure of human MMP-1 as our example.

Protocol 2: Protein Preparation Using Schrödinger's Protein Preparation Wizard

-

Fetch the Structure: Download the PDB file for MMP-1 (e.g., PDB ID: 966C) directly into the Maestro workspace.

-

Initial Processing: The Protein Preparation Wizard automates several critical cleanup steps.[9]

-

Assign Bond Orders & Add Hydrogens: The PDB format often omits these. Adding them is essential for defining the correct chemical nature of the residues and cofactors.[9]

-

Create Zero-Order Bonds to Metals: This correctly models the coordination of the catalytic zinc ion in the MMP-1 active site.

-

Create Disulfide Bonds: Automatically detect and form disulfide bridges based on proximity of cysteine residues.

-

Fill in Missing Side Chains & Loops: Use Prime to build and optimize any unresolved residues in the crystal structure.

-

-

Water Removal: Delete water molecules that are not involved in critical interactions (e.g., more than 5 Å away from the ligand or key residues).

-

Causality: Bulk solvent is typically modeled explicitly later in MD simulations. Retaining non-essential crystallographic waters can interfere with ligand docking by occupying the binding site. However, a water molecule that bridges a key interaction between the protein and a known ligand should be retained and evaluated.

-

-

Protonation State Assignment & Optimization:

-

Tool: Use PROPKA at a pH of 7.4 to predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg).

-

Causality: The charge of active site residues is paramount for accurately calculating electrostatic interactions. Histidine is particularly important as its protonation state can vary at physiological pH.

-

Optimization: Perform a restrained energy minimization of the added hydrogens to optimize the hydrogen-bonding network throughout the protein. This ensures that residue side chains are in favorable rotameric states.[8][9]

-

-

Final Output: The result is a refined, simulation-ready protein structure.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[10][11]

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files:

-

Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.

-

-

Define the Search Space (Grid Box):

-

Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. Its size and location are critical parameters.

-

Method: Center the grid box on the catalytic zinc ion within the MMP-1 active site. The size should be large enough to accommodate the entire ligand and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å). A box that is too large increases computation time unnecessarily, while one that is too small may artificially exclude the correct binding pose.

-

-

Configure and Run Docking:

-

Create a configuration file specifying the receptor, ligand, grid coordinates, and an exhaustiveness parameter.

-

Causality: exhaustiveness controls the thoroughness of the conformational search. Higher values (e.g., 16 or 32) increase the probability of finding the global minimum energy pose but require more computational time.

-

Execute the Vina command to start the docking simulation.[11]

-

-

Self-Validation (Trustworthiness):

-

If a co-crystallized ligand is available for your target protein, a crucial validation step is to remove it from the binding site and re-dock it. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

-

-

Analyze Results:

-

Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, ChimeraX).

-

Examine the key interactions: identify hydrogen bonds, hydrophobic contacts, and any interactions with the zinc ion. The most plausible pose is often one that satisfies key pharmacophoric features and has a favorable binding score.

-

| Metric | Description | Favorable Value |

| Binding Affinity | Estimated free energy of binding (ΔG). | More negative (e.g., < -7.0 kcal/mol) |

| RMSD (Validation) | Deviation from a known crystal pose. | < 2.0 Å |

| Key Interactions | Formation of H-bonds, hydrophobic contacts, etc. | Interactions with known active site residues. |

Part III: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.[12]

Protocol 4: Protein-Ligand Complex MD Simulation with GROMACS

-

System Preparation:

-

Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is well-validated for proteins.[13][14][15] The ligand (3,5,7-Triethoxyflavone) will require parameterization, which can be done using a server like CGenFF or SwissParam.

-

Causality: The force field is a set of parameters that defines the potential energy of the system. An accurate force field is essential for a realistic simulation. CHARMM36 is known for its good treatment of protein backbone and side-chain dynamics.[13][16]

-

Solvation: Place the protein-ligand complex in a solvated box (e.g., a cubic box with a 10 Å buffer from the protein surface to the edge) using a water model like TIP3P.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes, particularly between the solvent and the complex.

-

Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Volume, Constant Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~100-200 picoseconds.

-

NPT Ensemble (Constant Pressure, Constant Temperature): Bring the system to the target pressure (1 bar). Continue to restrain the complex and run for ~500-1000 picoseconds until the system density stabilizes.

-

-

Production MD: Remove the restraints and run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

-

Analysis (Self-Validation):

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and is not unfolding or dissociating.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue to identify flexible regions. A decrease in RMSF in the binding pocket upon ligand binding can indicate a stabilizing effect.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and hydrophobic contacts identified during docking. A stable interaction is one that is maintained for a high percentage of the simulation time.

-

Part IV: ADMET Prediction

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. ADMET prediction provides an early assessment of a compound's drug-likeness.[17]

Protocol 5: ADMET Profiling with SwissADME

-

Input: Submit the SMILES string of 3,5,7-Triethoxyflavone to the SwissADME web server.[18][19]

-

Analysis: The server provides a comprehensive report on various physicochemical and pharmacokinetic properties.

-

Interpretation: Focus on key parameters related to oral bioavailability and drug-likeness.

| Property | Description | Acceptable Range (Typical) | Significance |

| Molecular Weight | Mass of the molecule. | < 500 g/mol | Affects diffusion and transport. |

| LogP (Lipophilicity) | Partition coefficient between octanol and water. | 1 - 5 | Balances solubility and membrane permeability. |

| H-Bond Donors | Number of N-H and O-H bonds. | < 5 | Influences solubility and binding. |

| H-Bond Acceptors | Number of N and O atoms. | < 10 | Influences solubility and binding. |

| GI Absorption | Predicted gastrointestinal absorption. | High | Indicates potential for oral bioavailability. |

| CYP Inhibition | Potential to inhibit Cytochrome P450 enzymes. | No | Inhibition can lead to drug-drug interactions. |

| PAINS Alert | Pan-Assay Interference Compounds. | 0 alerts | Avoids compounds known to be frequent hitters. |

The analysis from SwissADME helps to build a holistic profile of the molecule, flagging potential liabilities that might need to be addressed through chemical modification.[20][21]

Conclusion and Future Directions

This guide has outlined a comprehensive and robust in silico workflow for characterizing the interactions of 3,5,7-Triethoxyflavone. By following this structured approach—from meticulous preparation of ligand and target to dynamic simulation and pharmacokinetic profiling—researchers can generate high-confidence, actionable hypotheses about the compound's mechanism of action.

The results from molecular docking suggest a plausible binding mode within the MMP-1 active site, which is then tested for stability using molecular dynamics. The ADMET predictions provide a crucial filter for its potential as a drug candidate. Together, these computational experiments form a self-validating system that builds a strong case for or against advancing the compound to the next stage of experimental validation, such as in vitro enzyme inhibition assays. This integrated modeling paradigm is an indispensable tool in modern drug discovery, accelerating the journey from novel compound to potential therapeutic.

References

- BenchChem. (n.d.). 3,5,7-Trimethoxyflavone: A Versatile Research Tool in Pharmacology.

- BenchChem. (n.d.). 3,5,7-Trimethoxyflavone antioxidant and anti-inflammatory effects.

- BenchChem. (n.d.). The Multifaceted Biological Activities of 3,5,7-Trimethoxyflavone: A Technical Guide for Researchers.

- MedChemExpress. (n.d.). 3,5,7-Trimethoxyflavone.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Schrödinger, LLC. (n.d.). Protein Preparation Workflow. Retrieved February 7, 2026, from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 7, 2026, from [Link]

-

Huang, J., & MacKerell, A. D. (2013). CHARMM36 all-atom additive protein force field: validation based on comparison to NMR data. Journal of computational chemistry, 34(25), 2135-2145. [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved February 7, 2026, from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 7, 2026, from [Link]

-

Schrödinger, LLC. (n.d.). Maestro. Retrieved February 7, 2026, from [Link]

- The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.

-

AutoDock Vina. [Link]

-

GROMACS - A free and open-source software for molecular dynamics. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

RCSB Protein Data Bank. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. bioboot.github.io [bioboot.github.io]

- 9. schrodinger.com [schrodinger.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. researchgate.net [researchgate.net]

- 13. CHARMM36 all-atom additive protein force field: validation based on comparison to NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. SwissADME [swissadme.ch]

- 19. researchgate.net [researchgate.net]

- 20. wisdomlib.org [wisdomlib.org]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

Discovery and isolation of novel ethoxyflavones

Topic: Discovery and Isolation of Novel Ethoxyflavones: A Rigorous Phytochemical & Semi-Synthetic Workflow Content Type: Technical Whitepaper / Methodological Guide Audience: Natural Product Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary

The discovery of novel ethoxyflavones represents a unique niche in flavonoid research. Unlike their ubiquitous methoxy- and hydroxy- counterparts, naturally occurring ethoxyflavones are exceptionally rare. In drug development, however, the ethoxy group (–OCH₂CH₃) is a high-value pharmacophore, offering improved lipophilicity and metabolic stability (e.g., resistance to O-demethylation) compared to methoxy groups.

This guide addresses the critical technical challenge in this field: The Artifact Trap. The vast majority of "novel ethoxyflavones" reported in preliminary phytochemical screens are actually solvolysis artifacts resulting from the use of ethanol during extraction.

This whitepaper provides a self-validating workflow to:

-

Distinguish true natural ethoxyflavones from extraction artifacts.

-

Isolate lipophilic flavonoids using non-alcoholic protocols.

-

Synthesize novel ethoxy-derivatives from isolated hydroxyflavone scaffolds for structure-activity relationship (SAR) studies.

Part 1: The Artifact Trap & Chemical Causality

Expertise Insight: The most common error in flavonoid isolation is the unintentional synthesis of ethyl ethers. Acidic flavonoids (aglycones) or those with reactive hydroxyls at C-7 or C-3 can undergo etherification or transesterification when refluxed in ethanol, especially in the presence of trace plant acids or silica gel acidity during chromatography.

Mechanism of Artifact Formation

When plant material is subjected to heat with Ethanol (EtOH) , acid-catalyzed solvolysis can occur:

The "Red Flag" Signals:

-

Signal 1: The compound is absent in the crude DCM/Hexane extract but appears after ethanolic fractionation.

-

Signal 2: The "novel" compound co-elutes with a known hydroxyflavone.

-

Signal 3: NMR shows a clear ethoxy pattern (quartet at

4.0-4.2, triplet at

Part 2: Validated Isolation Protocol (The "Artifact-Free" Pipeline)

To claim the discovery of a natural novel ethoxyflavone, you must validate its presence without introducing ethyl groups. This protocol uses a Non-Alcoholic Surface Wash technique, ideal for lipophilic ethoxyflavones which—if natural—are likely accumulated in leaf exudates or cuticular waxes.

Step 1: Biomass Preparation & Solvent Selection

-

Biomass: Dried, unground aerial parts (leaves/flowers). Do not grind if targeting surface flavonoids to minimize extraction of intracellular chlorophyll.

-

Solvent: Acetone or Dichloromethane (DCM) .

-

Why: Acetone dissolves flavonoids efficiently but does not form ethers under standard extraction conditions. DCM is excellent for highly methylated/ethoxylated aglycones.

-

Strict Prohibition:NO Ethanol or Methanol in the primary extraction step.

-

Step 2: Surface Exudate Extraction (The "Dip" Method)

-

Submerge plant material in DCM or Acetone for 30–60 seconds only.

-

Agitate gently.

-

Filter immediately.

-

Result: This yields a "clean" lipophilic fraction rich in polymethoxy/ethoxyflavones, minimizing glycosides and tannins.

-

Step 3: Chromatographic Enrichment

Use Flash Chromatography on Silica Gel (neutralized).

-

Stationary Phase: Silica Gel 60 (40–63 µm). Pre-wash with 1% Triethylamine in Hexane to neutralize acidity if artifact formation is suspected.

-

Mobile Phase Gradient: n-Hexane

Ethyl Acetate (EtOAc).-

Gradient: 0-10% EtOAc (removes waxes)